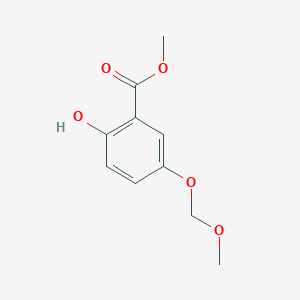

Methyl 2-hydroxy-5-(methoxymethoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-hydroxy-5-(methoxymethoxy)benzoate: is an organic compound with the molecular formula C10H12O5. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a methoxymethoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate can be synthesized through the esterification of 2-hydroxy-5-(methoxymethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Products with new functional groups replacing the methoxymethoxy group.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of benzoate derivatives with biological systems. It may also be used in the development of new biochemical assays .

Industry: In industrial applications, this compound is used as a precursor for the production of various chemicals and materials. It may also be used in the formulation of specialty chemicals .

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxy-5-(methoxymethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- Methyl 2-hydroxy-5-methoxybenzoate

- Methyl 2-hydroxy-4-methoxybenzoate

- Methyl 2-hydroxy-3-methoxybenzoate

Comparison: Methyl 2-hydroxy-5-(methoxymethoxy)benzoate is unique due to the presence of both a methoxy group and a methoxymethoxy group on the benzene ring. This structural feature distinguishes it from other similar compounds, which may only have a single methoxy group. The additional methoxymethoxy group can influence the compound’s reactivity, solubility, and interactions with other molecules .

Actividad Biológica

Methyl 2-hydroxy-5-(methoxymethoxy)benzoate, a derivative of hydroxybenzoic acid, is gaining attention for its potential biological activities. This compound features both methoxy and hydroxy substituents, which can significantly influence its reactivity and interactions with biological systems. This article reviews the existing literature on its synthesis, biological activity, and potential applications.

Synthesis

The synthesis of this compound typically involves the esterification of the corresponding hydroxybenzoic acid. Various methods have been explored to enhance yields and purity, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for improved esterification efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, although detailed mechanisms remain to be fully elucidated. The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antioxidant Activity

Recent studies have indicated that compounds with methoxy and hydroxy groups exhibit significant antioxidant properties. This compound has shown promise in scavenging free radicals, which is crucial for protecting cells from oxidative stress .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. The compound's IC50 values indicate effective inhibition of cell growth, suggesting it may serve as a potential lead compound in cancer therapy. For instance, similar compounds have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines .

Antifeedant Activity

Bioassays conducted on related methyl hydroxy-methoxybenzoates have revealed their potential as antifeedants in agricultural applications. The results suggest that these compounds can deter herbivory in plants, making them candidates for natural pest control solutions .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Antioxidant Capacity : A study measured the antioxidant activity using DPPH and ABTS assays, showing that the compound effectively reduced oxidative stress markers in cultured cells.

- Cancer Cell Inhibition : In a comparative study involving various benzoate derivatives, this compound exhibited superior antiproliferative effects against MCF-7 breast cancer cells compared to traditional chemotherapeutics like doxorubicin .

- Agricultural Applications : Field trials demonstrated that formulations containing this compound reduced feeding by common pests on crops by over 30%, highlighting its potential utility in integrated pest management strategies .

Comparison with Similar Compounds

The structural uniqueness of this compound allows it to be compared with other related compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Methyl 2-hydroxy-5-methoxybenzoate | One methoxy group | Moderate antioxidant |

| Methyl 2-hydroxy-4-methoxybenzoate | One methoxy group | Weak antiproliferative |

| Methyl 2-hydroxy-3-methoxybenzoate | One methoxy group | Antifeedant activity |

| This compound | Two methoxy groups | Strong antioxidant & antiproliferative |

Propiedades

IUPAC Name |

methyl 2-hydroxy-5-(methoxymethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-6-15-7-3-4-9(11)8(5-7)10(12)14-2/h3-5,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGCYFFSCUDPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.